benzaldehyde diphenylhydrazone
Description
Benzaldehyde diphenylhydrazone is a useful research compound. Its molecular formula is C19H16N2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.131348519 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-N-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H/b20-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREONUZGDYDJLN-CAPFRKAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Benzaldehyde diphenylhydrazones are considered hole transport materials. [, ] This means they facilitate the movement of positive charge carriers (holes) within a material. Their effectiveness stems from their ability to easily lose an electron and form stable radical cations, which can then migrate through the material. [, ]
A: The planar or near-planar structure of benzaldehyde diphenylhydrazones, particularly the p-π conjugation between the lone electron pair on the amino nitrogen and the phenyl rings, plays a significant role in their ability to transport charge carriers. [, ] Additionally, the presence of electron-donating substituents, like diethylamino groups, can further enhance their hole transport efficiency. [, ]
ANone: Various spectroscopic techniques are employed to characterize benzaldehyde diphenylhydrazones, including:
- UV-Vis spectroscopy: Provides information about the electronic transitions within the molecule, particularly those related to the conjugated system. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers insights into the structure and dynamics of the molecule, including information about molecular motions. [, ]
- X-ray photoelectron spectroscopy (XPS): Used to determine the atomic charges on specific atoms within the molecule, providing insights into its electronic structure. []
ANone: Benzaldehyde diphenylhydrazones are being investigated as potential components in:
- Electrophotography: As charge transport materials due to their photoconductive properties. [, ]
- Organic layered photoconductors: For use in xerographic applications. []
- Photorefractive polymers: To enhance photorefractive properties and control charge trapping. [, , , ]
- Perovskite-sensitized mesoscopic solar cells: As hole transport materials, although their performance is currently lower than other materials like spiro-OMeTAD. []
A: One significant challenge is the potential for resolution decrease in organic photoconductors (OPCs) utilizing benzaldehyde diphenylhydrazones, specifically p-(diethylamino)benzaldehyde diphenylhydrazone (DEH), as the charge transport layer (CTL). [] This decrease in resolution is attributed to the accumulation of DEH cation radicals and nitrate ions near the OPC surface after repeated charge and light exposure cycles, leading to a reduction in surface resistivity. []
A: Research has shown that the polymer matrix plays a critical role in determining the hole mobility of benzaldehyde diphenylhydrazones. [] The electric field dependence of the mobility varies significantly depending on the binder polymer used. [] This difference is linked to the density of photoinduced spins in the doped polymers, which in turn depends on the interaction between the this compound (e.g., DEH) and the polymer matrix. []
ANone: Yes, quantum-chemical calculations have been employed to:
- Estimate ionization potentials: This helps understand the ease with which they lose an electron and form charge carriers. [, ]
- Determine the character of conjugation: This provides insights into their electronic structure and its impact on charge transport. [, ]
- Study their electronic structures and geometries: This allows for a deeper understanding of their properties at a molecular level. []
A: The structure of the this compound, particularly the substituent on the benzaldehyde ring, directly impacts its sensitization efficiency. [] Electron-donating substituents can increase the electron density in the conjugated system, leading to a lower ionization potential and potentially enhanced sensitization. []
A: While specific data on the stability of benzaldehyde diphenylhydrazones under various conditions is limited in the provided research, their susceptibility to photooxidation in organic photoconductors has been observed. [, ] This suggests that their long-term stability under light exposure, particularly in the presence of oxygen, may be a concern.
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